ethyl 4-[(7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate
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Overview
Description
Ethyl 4-[(7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate is a synthetic organic compound belonging to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate typically involves the condensation of 7-ethoxy-2-methyl-4H-chromen-4-one with ethyl 4-hydroxybenzoate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The chromen-4-one moiety can be oxidized to form corresponding quinones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromen-4-one derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[(7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials with specific optical or electronic properties
Mechanism of Action
The mechanism of action of ethyl 4-[(7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate involves its interaction with specific molecular targets such as enzymes or receptors. The chromen-4-one core can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may modulate signaling pathways by interacting with cellular receptors, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 4-[(7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate can be compared with other chromen-4-one derivatives such as:
Methyl 4-[(7-acetyloxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate: Similar structure but with an acetyloxy group instead of an ethoxy group.
Ethyl 5-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)-2-furoate: Contains a furoate moiety instead of a benzoate moiety
These compounds share similar chemical properties but may exhibit different biological activities and applications due to variations in their functional groups.
Properties
IUPAC Name |
ethyl 4-(7-ethoxy-2-methyl-4-oxochromen-3-yl)oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-4-24-16-10-11-17-18(12-16)26-13(3)20(19(17)22)27-15-8-6-14(7-9-15)21(23)25-5-2/h6-12H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQMAIKUESQUGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=C(C=C3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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